molecular formula C6H12O2 B13886220 1-[1-(Hydroxymethyl)cyclopropyl]ethanol

1-[1-(Hydroxymethyl)cyclopropyl]ethanol

Cat. No.: B13886220
M. Wt: 116.16 g/mol
InChI Key: NGOMCXBCZJZKQB-UHFFFAOYSA-N
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Description

1-[1-(Hydroxymethyl)cyclopropyl]ethanol is an organic compound with the molecular formula C6H12O2 It contains a cyclopropane ring substituted with a hydroxymethyl group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Hydroxymethyl)cyclopropyl]ethanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with formaldehyde under basic conditions to form the desired product. The reaction typically proceeds as follows:

    Cyclopropylmethanol + Formaldehyde: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The mixture is heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Hydroxymethyl)cyclopropyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclopropylmethanol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid, Cyclopropylmethanal

    Reduction: Cyclopropylmethanol

    Substitution: Halogenated cyclopropyl derivatives

Scientific Research Applications

1-[1-(Hydroxymethyl)cyclopropyl]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Hydroxymethyl)cyclopropyl]ethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

1-[1-(Hydroxymethyl)cyclopropyl]ethanol can be compared with other similar compounds, such as:

    Cyclopropylmethanol: Lacks the additional hydroxymethyl group, making it less versatile in certain reactions.

    Cyclopropanecarboxylic acid: Contains a carboxyl group instead of the hydroxymethyl and ethanol groups, leading to different reactivity and applications.

    Cyclopropylamine: Contains an amine group, which imparts different chemical properties and potential biological activity.

The uniqueness of this compound lies in its combination of a cyclopropane ring with both hydroxymethyl and ethanol groups, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-[1-(hydroxymethyl)cyclopropyl]ethanol

InChI

InChI=1S/C6H12O2/c1-5(8)6(4-7)2-3-6/h5,7-8H,2-4H2,1H3

InChI Key

NGOMCXBCZJZKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)CO)O

Origin of Product

United States

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